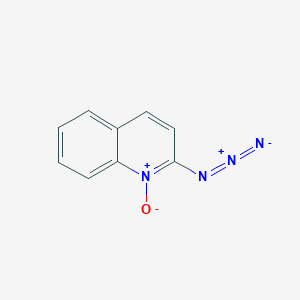

2-azidoquinoline N-oxide

Description

Properties

CAS No. |

51796-60-2 |

|---|---|

Molecular Formula |

C9H6N4O |

Molecular Weight |

186.17 g/mol |

IUPAC Name |

2-azido-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C9H6N4O/c10-12-11-9-6-5-7-3-1-2-4-8(7)13(9)14/h1-6H |

InChI Key |

CSSSHFLPATVEAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=[N+]2[O-])N=[N+]=[N-] |

Origin of Product |

United States |

Foundational Significance of Azine N Oxides and Azidoheterocycles

The importance of 2-azidoquinoline N-oxide is best understood by first appreciating the roles of its parent compound classes: azine N-oxides and azidoheterocycles.

Azine N-oxides, which are heterocyclic compounds containing a nitrogen atom in an aromatic ring that has been oxidized, are pivotal intermediates in organic synthesis. The N-oxide group activates the heterocyclic ring, facilitating a variety of transformations that are otherwise difficult to achieve. nih.govrsc.org This activation allows for regioselective functionalization, particularly at the C2 position, making them valuable precursors for the synthesis of substituted heterocycles. beilstein-journals.orgresearchgate.net The N-oxide can also act as an internal oxidant or a directing group in various reactions. nih.govrsc.org

Azidoheterocycles, on the other hand, are heterocyclic compounds bearing an azide (B81097) (–N₃) group. The azide group is a versatile functional group, well-known for its participation in a wide range of reactions, most notably the Nobel Prize-winning "click chemistry" (specifically the Huisgen 1,3-dipolar cycloaddition). This reactivity allows for the facile construction of triazole rings, which are important structural motifs in medicinal chemistry and materials science. Furthermore, the azide group can be transformed into other nitrogen-containing functionalities, such as amines and nitrenes, further expanding its synthetic utility.

The convergence of these two functionalities in 2-azidoquinoline N-oxide creates a powerful synthetic building block with a rich and varied reaction chemistry.

Unique Structural and Electronic Features of 2 Azidoquinoline N Oxide

The chemical behavior of 2-azidoquinoline N-oxide is a direct consequence of the interplay between the electron-withdrawing N-oxide group and the unique electronic nature of the azide (B81097) substituent at the 2-position of the quinoline (B57606) ring.

The N-oxide group significantly influences the electronic distribution within the quinoline ring system, making the C2 and C4 positions more electrophilic and susceptible to nucleophilic attack. beilstein-journals.org This electronic feature is crucial for its reactivity.

The azide group at the 2-position introduces a site of high reactivity. It can act as a 1,3-dipole in cycloaddition reactions or as a precursor to a highly reactive nitrene intermediate upon thermal or photochemical decomposition. The proximity of the N-oxide to the azide group can also lead to unique intramolecular interactions and reaction pathways.

Computational studies on related quinoline N-oxides have suggested a dearomatization/rearomatization pathway for C2-H functionalization, which involves a 1,3-dipolar addition. rsc.org This model provides a framework for understanding the reactivity of 2-azidoquinoline N-oxide in reactions that lead to functionalization at the C2 position.

Research Trajectory and Scholarly Contribution

Synthesis of Quinoline N-Oxides

The formation of the quinoline N-oxide skeleton is a foundational step. This can be achieved either by post-modification of a pre-formed quinoline ring or by cyclization reactions that directly yield the N-oxide.

The most straightforward method for preparing quinoline N-oxides is the direct oxidation of the nitrogen atom in the corresponding quinoline heterocycle. This transformation is typically accomplished using peroxy acids or other potent oxidizing agents. A common and effective reagent for this purpose is meta-chloroperbenzoic acid (m-CPBA). acs.orgpreprints.org The reaction is generally carried out in a chlorinated solvent, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), at or below room temperature. preprints.org

Another established method involves the use of hydrogen peroxide (H₂O₂) in acetic acid. This system provides an accessible and efficient means of N-oxidation, often requiring gentle heating to proceed to completion. preprints.org The choice of oxidant can be influenced by the presence of other functional groups on the quinoline ring that might be sensitive to oxidation.

Table 1: Common Reagents for Direct Oxidation of Quinolines

| Oxidizing Agent | Typical Solvents | Temperature | Reference |

|---|---|---|---|

| meta-Chloroperbenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂) | 0 °C to room temp. | acs.org |

Beyond direct oxidation, synthetic routes that build the quinoline N-oxide ring system through cyclization offer an alternative approach. These methods are valuable as they can allow for the construction of highly substituted quinoline N-oxides that may be difficult to access otherwise.

One such strategy involves the KHMDS-mediated ring-opening and reconstruction reaction of an anthranil (B1196931) with an arylacetonitrile. This protocol facilitates the formation of multisubstituted 2-aminoquinoline (B145021) N-oxides through a sequence involving C–O bond cleavage followed by C–C and C–N bond formation. rsc.org This method is notable for its atom economy and tolerance of various functional groups.

Another innovative approach is the direct electrochemical synthesis of quinoline N-oxides. This can be achieved through the cathodic reduction of specific nitro-arenes, leading to intramolecular cyclization and the formation of the N-oxide ring. This reagent-free method provides a sustainable alternative to classical chemical oxidation.

Furthermore, a novel synthesis has been reported where the nitro group of a benzene (B151609) derivative interacts with an ortho-positioned side chain in the presence of a base. For instance, the base-catalyzed cyclization of o-nitroveratrylidenesuccinic acid directly yields a 6,7-dimethoxyquinoline-1-oxide-3-carboxylic acid, demonstrating direct N-oxide formation during the annulation process.

Introduction of the Azido (B1232118) Moiety on Quinoline Scaffolds

Once the quinoline or quinoline N-oxide scaffold is in hand, the next critical step is the introduction of the azido group at the C2-position. This is typically achieved through nucleophilic substitution of a suitable leaving group or via a diazotization-azidation sequence starting from an amino group.

The introduction of an azide functional group onto a quinoline ring can be effectively accomplished through nucleophilic aromatic substitution (SNAr). This strategy requires a precursor with a good leaving group, typically a halide, at the target position. For the synthesis of 2-azidoquinoline N-oxide, a 2-haloquinoline N-oxide serves as the key intermediate.

2-Haloquinolines are frequently prepared from quinoline N-oxides using halogenating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.comresearchgate.net The resulting 2-chloroquinoline (B121035) N-oxide can then be subjected to a reaction with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com The nucleophilic azide ion displaces the chloride at the C2 position to yield the desired 2-azidoquinoline N-oxide. Research on related systems, such as 4-chloro-8-methylquinolin-2(1H)-one, has demonstrated successful azidation using sodium azide in DMF. mdpi.com

Table 2: Nucleophilic Azidation of Haloquinolines

| Substrate | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | NaN₃ | DMF | - | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

An alternative pathway to the azido group involves the transformation of a primary amine. The synthesis of 2-azidoquinoline N-oxide can thus be envisioned starting from 2-aminoquinoline N-oxide. The synthesis of this amino precursor can be accomplished through various means, including the amination of quinoline N-oxides using triflic anhydride (B1165640) and an amine source or through KHMDS-mediated cyclization. rsc.orgnih.gov

The conversion of the 2-aminoquinoline N-oxide to the 2-azido derivative proceeds via a two-step diazotization-azidation sequence. In the first step, the amino group is treated with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), in an acidic medium to form an intermediate diazonium salt. This highly reactive species is typically generated and used in situ. Subsequent treatment of the diazonium salt solution with a source of azide ions, like sodium azide, results in the displacement of the diazonium group (N₂) and the formation of the 2-azidoquinoline N-oxide. researchgate.net

Protocols for the diazotization of aminoquinoline N-oxides have been established for the synthesis of other derivatives. For example, a general method for the diazotization-iodination of various amino N-oxides, including aminoquinoline N-oxides, has been developed using sodium nitrite, potassium iodide (KI), and p-toluenesulfonic acid (p-TsOH) in water. thieme-connect.comthieme-connect.com Adapting this procedure by replacing the iodide source with an azide source provides a viable route to the target compound.

Convergent Synthesis of 2-Azidoquinoline N-Oxide Architectures

Such a strategy would involve the preparation of two key building blocks. One fragment could be an ortho-substituted nitroarene, for example, an o-nitrobenzaldehyde derivative. The second fragment would be a component containing the N₃ precursor, such as an activated methylene compound that can be readily functionalized or a pre-formed azido-containing species.

A hypothetical convergent approach could involve the condensation of an o-nitrobenzaldehyde with an azido-containing active methylene compound, like ethyl azidoacetate, under conditions that promote Knoevenagel condensation followed by reductive cyclization of the nitro group to form the N-oxide ring directly. This approach combines the formation of the heterocyclic system and the presence of the azide in a single, convergent sequence, potentially offering a more efficient pathway compared to a linear sequence of oxidation followed by substitution. Another related strategy involves the reaction of o-alkynylisocyanobenzenes with sodium azide, which has been shown to produce fused heterocyclic systems containing an azide-derived ring, highlighting a convergent approach where the azide is a key component in the ring-forming step. researchgate.net

Reactivity of the Azido Group

The reactivity of the azido group in 2-azidoquinoline N-oxide is a key aspect of its chemical behavior, offering pathways to a variety of nitrogen-containing heterocyclic structures. This section explores the diverse reactions of this functional group, with a particular focus on cycloaddition chemistry and photochemical transformations.

[3+2] Cycloaddition Chemistry

The azido group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles. This type of reaction is a powerful tool in synthetic organic chemistry for the construction of five-membered heterocyclic rings.

Intermolecular [3+2] cycloadditions involving the azido group of 2-azidoquinoline N-oxide provide access to a range of triazole derivatives. While the N-oxide functionality can also act as a 1,3-dipole, studies have shown that the azido group can be the preferred site of reaction under certain conditions. For instance, the reaction of 4-azidoquinoline (B3382245) N-oxide with dimethyl acetylenedicarboxylate (B1228247) proceeds via a 1,3-dipolar cycloaddition at the N-oxide group, not the azide group. researchgate.net This highlights the competitive nature of the two dipolar functionalities within the molecule.

The choice of dipolarophile is crucial in directing the course of the reaction. Electron-deficient alkynes and alkenes are common reaction partners for azides, leading to the formation of stable triazole rings. The reaction conditions, such as solvent and temperature, can also influence the outcome and selectivity of the cycloaddition.

| Dipolarophile | Product Type | Reference |

| Dimethyl acetylenedicarboxylate | Triazole | |

| Alkenes | Triazoline | nih.gov |

| Alkynes | Triazole | nih.gov |

| Silyl Imines | Imidazolidine (via N-oxide cycloaddition) | nih.govyoutube.com |

| Fluoroalkenes | α-heteroaryl esters and amides (via N-oxide cycloaddition) | chim.it |

Achieving control over diastereoselectivity and regioselectivity is a significant challenge in [3+2] cycloaddition reactions. In the context of 2-azidoquinoline N-oxide, the inherent asymmetry of the quinoline ring and the potential for steric and electronic influences from both the azido and N-oxide groups can play a role in directing the stereochemical outcome of the reaction.

Computational studies and experimental work on related systems have shown that steric considerations are often a primary factor in determining diastereoselectivity in cycloadditions involving similar N-oxide compounds. nih.govduq.edu For example, in the cycloaddition of tertiary amine N-oxides with substituted alkenes, the observed high diastereoselectivity is attributed to steric hindrance. nih.govduq.edu

Regioselectivity, the orientation of the dipole addition to an unsymmetrical dipolarophile, is another critical aspect. The electronic nature of both the azide and the dipolarophile, as well as the reaction mechanism, governs the regiochemical outcome. mdpi.com In many cases, the reaction proceeds with a high degree of regioselectivity, leading to a single major regioisomer. mdpi.commdpi.com The regioselectivity of cycloadditions involving nitrile N-oxides, a related class of 1,3-dipoles, has been shown to be influenced by both electronic and steric factors. mdpi.com

| Factor | Influence on Cycloaddition | Key Findings |

| Diastereoselectivity | Steric hindrance from the quinoline core and N-oxide group can favor the formation of one diastereomer over another. | DFT calculations suggest steric considerations are key in determining diastereoselectivity in related systems. nih.govduq.edu |

| Regioselectivity | The electronic properties of the azido group and the dipolarophile direct the orientation of the addition. | Reactions often proceed with high regioselectivity, influenced by both steric and electronic effects. mdpi.commdpi.com |

The [3+2] cycloaddition of azides is generally considered a concerted process, as proposed by Huisgen. nsf.gov This means that the two new sigma bonds are formed in a single transition state. However, the exact nature of the transition state and the degree of synchronicity can vary depending on the specific reactants.

Computational studies on related 1,3-dipolar cycloadditions have provided detailed insights into the reaction mechanism. nih.govnsf.gov These studies often employ density functional theory (DFT) to model the transition states and intermediates, helping to rationalize experimental observations. nih.govnih.gov For instance, investigations into the cycloaddition of tertiary amine N-oxides have revealed a multi-ion bridged pathway, which is energetically more favorable than previously proposed mechanisms. nsf.gov While this is for the N-oxide, it highlights the complexity of cycloadditions in related systems.

The mechanism of cycloaddition can also be influenced by the presence of catalysts. While many azide cycloadditions proceed thermally, metal-catalyzed reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), are also prevalent, though not specifically detailed for 2-azidoquinoline N-oxide in the provided context.

Photochemistry and Nitrene Generation

The azido group is photolabile and can be cleaved upon irradiation with UV light to generate a highly reactive nitrene intermediate. This photochemical reactivity opens up another avenue for the transformation of 2-azidoquinoline N-oxide.

The photolysis of azido compounds typically results in the extrusion of molecular nitrogen and the formation of a nitrene. In the case of 4-azidoquinoline N-oxide, photolysis leads to the formation of an azoxy compound as the final product. researchgate.net This is proposed to occur through the dimerization of the initially formed nitrene to an azo compound, which is then oxidized. researchgate.net

The stability and subsequent reactions of the generated nitrene are influenced by its electronic structure and the surrounding molecular framework. The nitrene formed from 4-azidoquinoline N-oxide is stabilized by resonance involving the aromatic system and the N-oxide group. researchgate.net The photochemistry of azidopyridine 1-oxides has also been studied, revealing that the photochemistry of 4-azidopyridine (B1251144) 1-oxide is dominated by triplet nitrene chemistry. acs.org

The study of such photochemical reactions often involves matrix isolation techniques to trap and characterize the transient intermediates. acs.org Computational studies can also provide valuable information on the spin density and bond lengths of the formed nitrene. researchgate.net

Formation and Reactivity of Singlet and Triplet Nitrenes

The photolysis of 2-azidoquinoline N-oxide leads to the formation of a highly reactive nitrene intermediate, 2-quinolylnitrene N-oxide. This process involves the extrusion of a nitrogen molecule upon absorption of light. The resulting nitrene can exist in two electronic spin states: a singlet state and a triplet state. The direct photochemical activation of azides can produce both singlet and triplet nitrenes, which exhibit different reactivities. nih.gov

The singlet nitrene is a closed-shell species where the non-bonding electrons are paired in one orbital. It is generally more energetic and undergoes reactions such as intramolecular cyclization and rearrangement. In contrast, the triplet nitrene is a diradical with two unpaired electrons in different orbitals. researchgate.netyoutube.com Triplet nitrenes are typically more stable and exhibit radical-type reactivity. nih.gov

The reactivity of the generated 2-quinolylnitrene N-oxide is influenced by the spin state. For instance, singlet nitrenes can undergo competitive amination and aziridination reactions, while triplet nitrenes react more selectively with alkenes to form aziridines. nih.gov The formation of different products from the photolysis of azidoquinolines can be attributed to the divergent pathways of the singlet and triplet nitrene intermediates. For example, in some cases, products derived from the triplet nitrene, such as amines or diamines, are observed.

The stabilization of the nitrene intermediate can also play a role in its reactivity. In the case of 4-azidoquinoline N-oxide, the initially formed nitrene is stabilized by resonance involving the aromatic system and the N-oxide group. scispace.com This stabilization can influence the subsequent reaction pathways. The dimerization of the intermediate nitrene can lead to the formation of an azo compound, which can then be oxidized to an azoxy compound. scispace.comcolab.ws

| Intermediate | Spin State | General Reactivity |

| 2-Quinolylnitrene N-oxide | Singlet | Intramolecular cyclization, rearrangement, amination, aziridination |

| 2-Quinolylnitrene N-oxide | Triplet | Radical-type reactions, selective aziridination of alkenes |

Intramolecular Rearrangements (e.g., Ring Expansion to Azepines)

A significant reaction pathway for nitrenes generated from the photolysis of azidoquinolines is intramolecular rearrangement, most notably ring expansion to form azepine derivatives. rsc.org This transformation is a key method for synthesizing these seven-membered heterocyclic structures, which are important motifs in medicinal chemistry. rsc.org

The mechanism of this ring expansion is believed to proceed from the singlet nitrene intermediate. The singlet nitrene can rearrange to an azirine intermediate, which is then susceptible to nucleophilic attack. Alternatively, the nitrene can transform into an azacycloheptatetraene, which then adds a nucleophile. These processes must occur before competing irreversible processes like intersystem crossing to the triplet state.

The success and yield of the ring expansion are highly dependent on several factors, including the position of the azido group and the nature of the solvent and any nucleophiles present. For instance, the photolysis of certain azidoquinolines in the presence of nucleophiles like amines or methoxide (B1231860) ions leads to the formation of benzo-1,4-diazepines. rsc.org Specifically, irradiation of 3-azidoquinoline (B1337642) in a methanolic potassium methoxide solution yields a benzo-1,4-diazepinone. rsc.org Similarly, photolysis of 4-azido-7-chloroquinoline in the presence of primary amines or methoxide gives various benzo-1,4-diazepines. rsc.org

The presence of substituents on the quinoline ring can also significantly influence the outcome of the reaction. For example, a methoxy (B1213986) group positioned meta to the azido group can enhance the yield of the ring-expanded azepine product. Conversely, an electron-withdrawing group like a nitro group can inhibit ring expansion, leading instead to the formation of the corresponding aminoquinoline.

| Starting Material | Reaction Conditions | Major Product(s) | Reference |

| 3-Azidoquinoline | Irradiation in KOMe/MeOH-dioxane | Benzo-1,4-diazepinone, 3-Aminoquinoline | rsc.org |

| 4-Azido-7-chloroquinoline | Photolysis in KOMe/MeOH-dioxane | Benzo-1,4-diazepine derivative, 4-Amino-7-chloroquinoline | rsc.org |

| 8-Azido-6-methoxyquinoline | Photolysis in primary aliphatic amines | 9-Alkylamino-5H-pyrido[2,3-c]azepines, ortho-diamines | |

| 8-Azido-6-nitroquinoline | Irradiation in KOMe-MeOH-dioxane | 8-Amino-6-nitroquinoline |

Thermolytic Transformations

Thermal Decomposition and Cyclization Reactions (e.g., to Furoxanes)

The thermal decomposition of 2-azidoquinoline N-oxide can lead to various cyclization products, with the formation of furoxans (1,2,5-oxadiazole N-oxides) being a notable pathway, particularly when a suitable ortho-substituent is present. nih.gov Furoxans are an important class of heterocyclic compounds with applications as energetic materials and nitric oxide (NO) donors. nih.govresearchgate.netnih.gov

Thermolysis of azides with reactive ortho-substituents, such as a nitro group, can proceed via an electrocyclic mechanism to yield fused heterocyclic systems. sciforum.net For instance, the thermolysis of 4-azido-3-nitroquinolines leads to the formation of oxadiazolo[3,4-c]quinolines. sciforum.net The decomposition temperature for such reactions can be determined using techniques like differential scanning calorimetry (DSC). researchgate.netsciforum.net

In the case of 2-azidoquinoline 1-oxide, thermolysis in methanol (B129727) at 85 °C for one hour resulted in a mixture of products including 1-hydroxy-2-cyanoindole. acs.org The presence of a substituent at the C-4 position can alter the reaction course, preventing the formation of certain products and leading to others like 1-hydroxyindoles. acs.org For example, thermolysis of 2-azido-4-methylquinoline 1-oxide in toluene (B28343) at 100 °C yielded 2-cyano-1-hydroxy-3-methylindole. acs.org

The thermal stability of furoxan derivatives can vary significantly based on their substituents. researchgate.netmdpi.com This stability is a critical factor for their application, especially as energetic materials.

Mechanistic Divergence in Thermolysis (Nitrene versus Electrocyclic Pathways)

The thermal decomposition of ortho-substituted aryl azides, including 2-azidoquinoline N-oxide derivatives, can proceed through two distinct mechanistic pathways: a nitrene-mediated pathway or a concerted electrocyclic pathway. sciforum.net

The nitrene pathway involves the initial loss of dinitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo subsequent reactions, such as intramolecular cyclization. For example, the thermolysis of ortho-phenyl substituted azidohetarenes first forms a hetarylnitrene, which then cyclizes to create indolo-fused heterocycles.

In contrast, the electrocyclic pathway is a concerted process that does not involve a discrete nitrene intermediate. This mechanism is often postulated for azides with ortho-substituents containing a π-system, such as nitro or acyl groups. sciforum.net The reaction is thought to proceed through a concerted cyclization with simultaneous or subsequent elimination of N₂. This pathway is considered a heteroelectrocyclic or pseudopericyclic reaction. The first step is the electrophilic attack of the azide on the ortho-substituent, followed by nitrogen loss to form the final cyclized product, such as a furoxan or isoxazole. sciforum.net

The operative mechanism depends on the nature of the substituent at the ortho position. While thermolysis of azides with ortho-phenyl groups proceeds via a nitrene, those with ortho-acyl or nitro groups are described to follow an electrocyclic mechanism. sciforum.net This mechanistic divergence is a key factor in determining the final product distribution.

Reductive Transformations of the Azido Moiety

The azido group of 2-azidoquinoline N-oxide can undergo reduction to the corresponding amine. Various reducing agents and conditions can be employed for this transformation.

A facile method for the reduction of amine N-oxides involves the use of diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) ((pinB)₂). nih.gov This method is tolerant of a wide range of functional groups and can be performed under mild conditions, even in water. nih.gov The reduction of the N-oxide functionality can occur alongside or independently of the reduction of other groups, depending on the substrate and reaction conditions. For example, in a molecule containing both an alkylamino N-oxide and a pyridyl N-oxide, selective reduction can be achieved due to the different reaction rates. nih.gov

Another approach for the reduction of aromatic azides is through ultrasound-induced single-electron transfer. oup.com This method can reduce various aromatic azides to their corresponding amines, and the reduction rate can be influenced by the electronic properties of the substituents on the aromatic ring. oup.com For instance, 2-azidoquinoline has been shown to be reduced via this method. oup.com

Additionally, the reduction of the N-oxide group can be facilitated by complexation with metal ions. For example, the Fe(II)-tiron complex has been shown to rapidly reduce aromatic N-oxides in aqueous solution. researchgate.net The reaction proceeds through the formation of an inner-sphere complex, which significantly facilitates electron transfer from the iron complex to the N-oxide. researchgate.net

Electrophilic and Nucleophilic Reactions at the Azido Site

The azido group is generally considered a pseudohalogen and can participate in reactions where it acts as either a nucleophile or an electrophile, although for aryl azides, its electrophilic character is more commonly exploited in cyclization reactions.

A nucleophile is a species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts a pair of electrons. masterorganicchemistry.com In the context of 2-azidoquinoline N-oxide, the terminal nitrogen of the azido group has lone pairs of electrons and could potentially act as a nucleophile. However, reactions where the azido group itself acts as a nucleophile are less common than its 1,3-dipolar cycloaddition reactions or its decomposition to a nitrene.

More relevant to the chemistry of 2-azidoquinoline N-oxide are reactions where other parts of the molecule undergo nucleophilic or electrophilic attack, or where the azido group facilitates such reactions. The quinoline N-oxide ring itself is activated towards both electrophilic and nucleophilic substitution. quimicaorganica.orgyoutube.com The N-oxide function activates the C2 and C4 positions to nucleophilic attack. beilstein-journals.org For instance, quinoline N-oxides can react with nucleophiles like the triazolyl anion at the C2 position. beilstein-journals.org

Conversely, the thermal decomposition of azides bearing ortho-acyl or nitro groups is postulated to begin with an electrophilic attack of the azide group onto the negatively charged oxygen of the carbonyl or nitro group, leading to cyclization without the formation of a nitrene intermediate. This highlights the electrophilic character of the azide in this specific intramolecular context.

Reactivity of the N-Oxide Moiety and Quinoline Core

The presence of the N-oxide functionality in the quinoline scaffold significantly influences its reactivity, primarily by activating the heterocyclic ring for various transformations. This activation facilitates reactions at positions that are otherwise unreactive in the parent quinoline. The N-oxide group, being a strong electron-donating group via resonance and an electron-withdrawing group via induction, electronically perturbs the quinoline system. This perturbation makes the C2 and C8 positions particularly susceptible to functionalization.

Directed C-H Functionalization Strategies

The N-oxide group serves as an effective directing group for C-H functionalization, guiding the reaction to specific positions on the quinoline core. This has led to the development of numerous strategies for the selective introduction of new functional groups.

The C2 position of quinoline N-oxides is electronically deficient, making it a prime target for nucleophilic attack and a focal point for various functionalization reactions. A range of methodologies have been established for C-C, C-N, C-O, and C-S bond formations at this position. nih.govbeilstein-journals.org

Transition-metal-catalyzed reactions are prevalent for C2 functionalization. For instance, copper-catalyzed C2 alkylation of quinoline N-oxide with tosylhydrazones has been reported. mdpi.com Furthermore, direct amination of quinoline N-oxides at the C2 position can be achieved under metal-free conditions or with copper catalysis, providing a route to 2-aminoquinolines, which are important motifs in medicinal chemistry. beilstein-journals.orgrsc.orgresearchgate.net An efficient one-pot method for C2-selective amination and alkylation involves the use of diethyl H-phosphonate and potassium carbonate at room temperature without the need for a metal catalyst. rsc.org

Visible-light-promoted C2-selective arylation using diaryliodonium tetrafluoroborate (B81430) as the arylation reagent and eosin (B541160) Y as a photocatalyst has also been developed, highlighting the diverse strategies available for modifying the C2 position. researchgate.net These methodologies underscore the synthetic utility of the N-oxide group in activating the otherwise inert C2 C-H bond of the quinoline nucleus.

A common mechanistic pathway for the C2-functionalization of quinoline N-oxides involves a dearomatization/rearomatization sequence. In many of these reactions, the process is initiated by the activation of the N-oxide oxygen, often by an electrophilic reagent or a catalyst. This activation enhances the electrophilicity of the C2 position.

A subsequent nucleophilic attack at the C2 position leads to the formation of a dearomatized diene-like intermediate. beilstein-journals.orgresearchgate.net For example, in the deoxygenative C2-heteroarylation with N-sulfonyl-1,2,3-triazoles, the reaction starts with the nucleophilic attack of the quinoline N-oxide on the sulfonyl group, which generates an activated intermediate. A triazolyl anion is then eliminated and attacks the C2 position of the quinoline N-oxide, forming a dearomatized intermediate. beilstein-journals.org

This non-aromatic intermediate then undergoes a rearomatization step to furnish the final C2-substituted quinoline product. This rearomatization can occur through various pathways, including the elimination of a leaving group or, in the case of deoxygenative functionalizations, the transfer of the oxygen atom from the N-oxide to a reagent or catalyst. beilstein-journals.org This mechanistic framework is fundamental to understanding the reactivity of quinoline N-oxides and designing new synthetic transformations.

Palladium-based catalytic systems are particularly effective for the C-H activation of quinoline N-oxides. mdpi.comrsc.org These systems can operate through different catalytic cycles, most notably Pd(II)/Pd(0) and Pd(II)/Pd(IV) cycles, to achieve C-H functionalization. nih.govsnnu.edu.cn

In a typical Pd(II)/Pd(0) cycle, the reaction may begin with a concerted metalation-deprotonation (CMD) step where the Pd(II) catalyst activates the C-H bond, often at the C2 position, to form a palladacycle intermediate. snnu.edu.cn This intermediate can then undergo further reactions, such as coupling with an organometallic reagent or an olefin, followed by reductive elimination to yield the product and a Pd(0) species. An oxidant is then required to regenerate the active Pd(II) catalyst. snnu.edu.cn

Alternatively, a Pd(II)/Pd(IV) cycle can be operative. In this pathway, the initial C-H activation by Pd(II) is followed by oxidation to a Pd(IV) intermediate. Reductive elimination from this high-valent palladium species then affords the functionalized product and regenerates the Pd(II) catalyst. rsc.orgnih.gov The choice of ligands, oxidants, and reaction conditions can influence the regioselectivity of the C-H activation, with some palladium systems favoring the C8 position over the C2 position. researchgate.netrsc.org For instance, Pd(OAc)2 tends to favor C2 activation, while PdCl2 can promote C8 functionalization. rsc.org The versatility of palladium catalysis allows for a broad range of C-H functionalization reactions, including arylation, alkenylation, and alkylation of the quinoline core. mdpi.com

Deoxygenative Coupling Reactions

Deoxygenative coupling reactions are a powerful class of transformations for quinoline N-oxides, where the N-oxide not only directs the functionalization but is also removed during the reaction. This approach provides direct access to functionalized quinolines from their corresponding N-oxides in a single step.

Deoxygenative C2-arylation and heteroarylation reactions allow for the direct formation of C-C bonds at the C2 position with concomitant removal of the N-oxide oxygen. These reactions can be promoted by transition metals or proceed under metal-free conditions. nih.govbeilstein-journals.orgresearchgate.netnih.gov

A notable metal-free example is the deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles. This reaction proceeds at room temperature with high regioselectivity to afford 2-(1,2,3-triazol-1-yl)quinolines in excellent yields. nih.govbeilstein-journals.orgresearchgate.netnih.gov The reaction is initiated by the activation of the N-oxide by the sulfonyl group, followed by nucleophilic attack of the triazole anion at the C2 position and subsequent rearomatization with oxygen transfer. beilstein-journals.org

Palladium-catalyzed deoxygenative C2-arylation has also been reported. For instance, using aryl tosylates as the arylating agent in the presence of a palladium catalyst and a suitable ligand like X-Phos, 2-arylquinolines can be synthesized in good yields. mdpi.com Another approach involves the reaction of quinoline N-oxides with arylzinc reagents in the presence of trifluoroacetic anhydride (TFAA), which proceeds without a transition metal catalyst. researchgate.net These methods provide efficient routes to 2-aryl and 2-heteroaryl quinolines, which are valuable structures in various fields of chemistry.

Below is a table summarizing selected examples of deoxygenative C2-heteroarylation of quinoline N-oxide.

| Entry | Quinoline N-oxide | N-sulfonyl-1,2,3-triazole | Product | Yield (%) | Ref |

| 1 | Quinoline N-oxide | 1-((4-methylphenyl)sulfonyl)-4-phenyl-1H-1,2,3-triazole | 2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 94 | researchgate.net |

| 2 | Quinoline N-oxide | 4-butyl-1-((4-methylphenyl)sulfonyl)-1H-1,2,3-triazole | 2-(4-butyl-1H-1,2,3-triazol-1-yl)quinoline | 91 | researchgate.net |

| 3 | 6-Chloroquinoline N-oxide | 1-((4-methylphenyl)sulfonyl)-4-phenyl-1H-1,2,3-triazole | 6-chloro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 92 | researchgate.net |

| 4 | 6-Methylquinoline N-oxide | 1-((4-methylphenyl)sulfonyl)-4-phenyl-1H-1,2,3-triazole | 6-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 93 | researchgate.net |

Alkylation and Alkenylation Reactions

The N-oxide group in quinoline N-oxides facilitates the functionalization of the quinoline ring, particularly at the C2 position. While direct alkylation and alkenylation of 2-azidoquinoline N-oxide itself is not extensively documented, the broader chemistry of quinoline N-oxides provides significant insights into these potential transformations.

Alkylation: Metal-free C2-H alkylation of quinoline N-oxides has been achieved using active methylene compounds in the presence of diethyl H-phosphonate and potassium carbonate at room temperature. rsc.org This method offers a direct approach to introduce alkyl groups at the C2 position. Additionally, reactions of quinoline N-oxides with alkyl- and aryllithium reagents in the presence of an oxidant have been reported to yield 2-substituted quinolines. colab.ws

Alkenylation: The direct C-H alkenylation of quinoline N-oxides has emerged as a significant strategy for synthesizing C2-alkenyl quinolines. rsc.org These reactions can be catalyzed by transition metals, such as palladium acetate, or proceed under metal-free conditions. rsc.orgresearchgate.net The N-oxide is crucial for activating the C2-H bond towards this transformation. rsc.org Computational studies on copper-mediated alkenylation suggest a dearomatization/rearomatization pathway involving a 1,3-dipolar addition. rsc.org

A variety of alkenylation protocols for quinoline N-oxides have been developed, highlighting the versatility of this reaction. researchgate.net These methods often involve the direct coupling of the N-oxide with variouskenes, providing access to a wide range of 2-alkenylquinoline derivatives. rsc.org

Table 1: Examples of Alkylation and Alkenylation Reactions of Quinoline N-Oxides

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| C2-Alkylation | Active methylene compounds, diethyl H-phosphonate, K2CO3, rt | 2-Alkylquinolines | rsc.org |

| C2-Alkylation/Arylation | Alkyl/Aryllithiums, oxidant | 2-Alkyl/Arylquinolines | colab.ws |

| C2-Alkenylation | Alkenes, Pd(OAc)2 catalyst | 2-Alkenylquinolines | researchgate.net |

| C2-Alkenylation | Alkenes, metal-free or transition-metal catalyzed | 2-Alkenylquinolines | rsc.org |

N-Oxide as an Activating Group in Tandem Processes

The N-oxide functionality in quinoline N-oxides serves as a powerful activating group, enabling a variety of tandem and cascade reactions. These processes allow for the construction of complex molecular architectures in a single operation, often with high atom economy.

Quinoline N-oxides participate in several cascade reactions, leading to the formation of diverse heterocyclic systems. A notable example is the tandem [3+2] cycloaddition/ring-opening/O-arylation reaction with ynones, which proceeds under transition-metal- and additive-free conditions to afford 3-(2-quinolyl)chromones. rsc.orgresearchgate.net This process involves the initial cycloaddition of the ynone to the N-oxide, followed by cleavage of the N-O bond and subsequent cyclization. researchgate.net

Another significant cascade reaction involves the copper-catalyzed reaction of quinoline N-oxides with gem-difluorostyrenes, which proceeds via a tandem [3+2] cycloaddition/elimination/oxidation process to yield 2-aroylquinolines. nih.gov Furthermore, isoquinoline (B145761) N-oxides undergo a catalyst- and additive-free cascade reaction with alkynones to produce fluorescent benzoazepino[2,1-a]isoquinoline derivatives. nih.gov The development of such cascade reactions is a key area of research, aiming to create more efficient and sustainable synthetic methods. kaskaden-reaktionen.de

Cp*Co(III)-catalyzed C(8)-nucleophilic cascade cyclization of quinoline N-oxides with 1,6-enynes represents another elegant example, leading to quinoline N-oxide tethered cis-hydrobenzofurans. researchgate.net

Table 2: Examples of Cascade Reactions Involving Quinoline N-Oxides

| Reactants | Catalyst/Conditions | Product | Reference |

| Quinoline N-oxides, ynones | Transition-metal- and additive-free | 3-(2-Quinolyl)chromones | rsc.orgresearchgate.net |

| Quinoline N-oxides, gem-difluorostyrenes | Copper catalyst | 2-Aroylquinolines | nih.gov |

| Isoquinoline N-oxides, alkynones | Catalyst- and additive-free | Benzoazepino[2,1-a]isoquinoline derivatives | nih.gov |

| Quinoline N-oxides, 1,6-enynes | Cp*Co(III) catalyst | Quinoline N-oxide tethered cis-hydrobenzofurans | researchgate.net |

Isomerization and Rearrangement Chemistry of Quinoline N-Oxides

Quinoline N-oxides can undergo various isomerization and rearrangement reactions, often triggered by heat or light. A classic example is the Boekelheide reaction, where α-picoline N-oxides rearrange to hydroxymethylpyridines upon treatment with acetic or trifluoroacetic anhydride. wikipedia.org This reaction proceeds through an initial acylation of the N-oxide, followed by deprotonation and a [3.3]-sigmatropic rearrangement. wikipedia.org

Photolysis of quinoline N-oxides can lead to several products, including deoxygenated quinolines, carbostyrils (quinolin-2-ones), and benz[d] researchgate.netCurrent time information in Madison County, US.oxazepines. scispace.com The product distribution is often influenced by the solvent and the substituents on the quinoline ring. For instance, the photolysis of 4-phenylquinoline (B1297854) N-oxide can lead to the formation of 3-phenyl-2-indolecarboxaldehyde, a novel photochemical rearrangement in the quinoline N-oxide series. scispace.com

Furthermore, the skeletal editing of quinoline N-oxides through a nitrogen-to-carbon single atom swap has been reported, leading to the formation of naphthalenes. chinesechemsoc.org This transformation involves nucleophilic addition, dearomatization, and aromatization processes in a single step. chinesechemsoc.org Ring contraction of 2-azidoquinoline 1-oxides has also been observed, providing a route to other heterocyclic systems. acs.org

Role of N-Oxide as an Internal or External Oxidant

The N-oxide group can function as an internal oxidant in various reactions, facilitating transformations at other positions of the quinoline ring. In many C-H functionalization reactions of quinoline N-oxides, the N-oxide group is ultimately removed through a deoxygenation process, effectively acting as a traceless directing group and an internal oxidant. nih.gov

For example, in the TsCl-promoted thiolation of quinoline N-oxides with thiophenols, the reaction proceeds via a tandem C-H bond activation, nucleophilic addition, and deoxygenation, where the N-oxide facilitates the initial C-H activation and is subsequently removed. rsc.org Similarly, in the Ugi-type reaction involving quinoline N-oxides, the N-oxide acts as a carboxylic acid isostere and is deoxygenated during the course of the reaction to furnish quinoline-C2-amino amides. acs.org

The N-oxide can also participate in redox processes, as seen in the reaction of quinoline N-oxides with alkyl- and aryllithiums in the presence of an external oxidant to yield 2-substituted quinolines. colab.ws

Strategic Deoxygenation of the N-Oxide Moiety

The deoxygenation of the N-oxide moiety is a crucial step in many synthetic sequences involving quinoline N-oxides, as it allows for the generation of the final quinoline product after the N-oxide has served its purpose as an activating or directing group. rsc.org

A variety of methods have been developed for the deoxygenation of N-heterocyclic N-oxides. These include metal-free methods, such as the use of Hantzsch esters as mild reducing agents, which have been shown to be highly chemoselective. acs.orgorganic-chemistry.org Other metal-free approaches include electrochemical deoxygenation and the use of reagents like indium and pivaloyl chloride. organic-chemistry.orgnih.gov

Influence of N-Oxide on Ring Reactivity (e.g., Electrophilic/Nucleophilic Attack)

The N-oxide group significantly alters the electronic properties of the quinoline ring, thereby influencing its reactivity towards both electrophilic and nucleophilic attack. The N-oxide is an electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature makes the quinoline ring, particularly the C2 and C4 positions, more susceptible to nucleophilic attack compared to the parent quinoline.

This enhanced electrophilicity at the C2 position is exploited in numerous C-H functionalization reactions. rsc.orgnih.govbeilstein-journals.org Nucleophiles can readily add to the C2 position, often followed by rearomatization and deoxygenation to yield the C2-substituted quinoline. nih.gov For example, the deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles proceeds via nucleophilic attack of the triazolyl anion at the C2 position. nih.gov

Conversely, the N-oxide can direct electrophilic attack to other positions of the ring. While the C2 and C4 positions are activated towards nucleophiles, the N-oxide can also influence the reactivity of the benzo ring of the quinoline system. The precise nature of this influence depends on the specific reaction conditions and the nature of the electrophile or nucleophile involved. The presence of the N-oxide is a key strategic element in the functionalization of the quinoline scaffold. rsc.orgresearchgate.net

Synergistic Reactivity of Azido and N-Oxide Functionalities

The simultaneous presence of an azido group at the C2 position and an N-oxide functionality in the quinoline ring system gives rise to unique and complex reactive pathways that are not simple extrapolations of the individual functionalities. The interaction between these two groups can lead to concerted rearrangements, ring contractions, and the formation of novel heterocyclic structures. This synergistic reactivity is particularly evident under thermal conditions, where the interplay between the electron-donating nature of the N-oxide and the nitrogen-extrusion propensity of the azide group dictates the reaction outcome.

Detailed Research Findings

Pioneering work in this area has demonstrated that the thermal decomposition of 2-azidoquinoline 1-oxide does not proceed through a simple nitrene intermediate, which might be expected from the pyrolysis of an aryl azide. Instead, a concerted mechanism involving both the azido and N-oxide groups is proposed to be operative.

The thermal decomposition of 2-azidoquinoline 1-oxide leads to a ring contraction. However, the expected product, 2-cyano-1-hydroxyindole, is not formed. Instead, the reaction yields a mixture of 2-cyanoisatogen, 2,2'-dicyano-3,3'-bis[indole], and 2-aminoquinoline 1-oxide. acs.org The formation of these products is rationalized by a mechanism that involves a concerted ring-opening and loss of nitrogen gas. This process is believed to form a cis-o-nitrosocinnamonitrile intermediate, which then undergoes further intermolecular reactions. acs.org This proposed mechanism highlights a clear synergistic role of the N-oxide in directing the decomposition pathway of the azido group, avoiding the formation of a discrete nitrene species. acs.org

The outcome of this synergistic reactivity is highly sensitive to the substitution pattern on the quinoline ring. For instance, the introduction of a methyl group at the C4 position (2-azido-4-methylquinoline 1-oxide) alters the reaction course significantly. In this case, the thermal decomposition does afford the expected ring-contracted product, 2-cyano-1-hydroxy-3-methylindole. acs.org Similarly, extending the aromatic system to 2-azidoquinoxaline (B6189031) 1-oxide also results in the formation of the corresponding ring-contracted product, 2-cyano-1-hydroxybenzimidazole. acs.org This suggests that electronic and steric factors introduced by substituents can influence the stability and subsequent reactions of the key intermediates.

The table below summarizes the observed products from the thermal decomposition of 2-azidoquinoline N-oxide and its derivatives, illustrating the profound influence of the molecular structure on the synergistic reactivity of the azido and N-oxide functionalities.

| Reactant | Reaction Conditions | Major Products | Proposed Intermediate | Reference |

|---|---|---|---|---|

| 2-Azidoquinoline 1-oxide | Thermolysis in methanol at 85 °C | 2-Cyanoisatogen, 2,2'-Dicyano-3,3'-bis[indole], 2-Aminoquinoline 1-oxide | cis-o-Nitrosocinnamonitrile | acs.org |

| 2-Azido-4-methylquinoline 1-oxide | Thermolysis | 2-Cyano-1-hydroxy-3-methylindole | Not explicitly stated, but leads to direct ring contraction product | acs.org |

| 2-Azidoquinoxaline 1-oxide | Thermolysis | 2-Cyano-1-hydroxybenzimidazole | Not explicitly stated, but leads to direct ring contraction product | acs.org |

These findings underscore the intricate nature of the synergistic reactivity between the azido and N-oxide groups in the quinoline framework. The reaction pathways are not merely a sum of the reactivities of the individual functional groups but are instead a result of their cooperative interaction, leading to complex and often substituent-dependent transformations.

Advanced Mechanistic Elucidation and Computational Investigations

Experimental Mechanistic Studies

No specific kinetic studies or rate law determinations for reactions involving 2-azidoquinoline N-oxide have been reported. Kinetic analysis is crucial for understanding reaction mechanisms, determining the order of a reaction, and calculating rate constants. nih.govrsc.org For related heterocyclic N-oxides, kinetic studies have been instrumental in elucidating reaction pathways, such as in palladium-catalyzed C-H homocoupling reactions where the rate-limiting step was identified. nih.gov However, no such data exists for 2-azidoquinoline N-oxide.

The chemistry of azido-substituted aromatic compounds is often dominated by the formation of highly reactive nitrene intermediates upon thermolysis or photolysis. acs.org While no specific trapping experiments for 2-azidoquinoline N-oxide are documented, studies on the isomeric 4-azidoquinoline (B3382245) N-oxide provide valuable insights. Photolysis of 4-azidoquinoline N-oxide is suggested to proceed through a quinoline (B57606) N-oxide nitrenium ion or a nitrene intermediate . umd.eduumd.edu This intermediate can be trapped by nucleophiles or may dimerize to form an azoxy compound. colab.ws

Another potential intermediate in the photochemistry of quinoline N-oxides is an oxaziridine (B8769555) . scispace.comwur.nl This three-membered ring is formed by the photoisomerization of the N-oxide functionality. While often too unstable to be isolated, its formation is a key step in rearrangements that lead to products like carbostyrils and benz[d] umd.eduscispace.comoxazepines. scispace.comwur.nl It is plausible that 2-azidoquinoline N-oxide could also form these types of intermediates under photochemical conditions.

A proposed mechanism for the reaction of a related azidoquinoline with secondary amines involves the initial formation of an enamine, followed by a reaction with the azide (B81097) to eliminate nitrogen gas and form the final product. frontiersin.org

Table 1: Potential Intermediates in the Chemistry of 2-Azidoquinoline N-oxide (Inferred from Analogs)

| Intermediate | Precursor | Formation Method | Potential Fate | Reference |

|---|---|---|---|---|

| 2-Quinolylnitrene N-oxide | 2-Azidoquinoline N-oxide | Thermolysis/Photolysis | Cyclization, Dimerization, H-abstraction | acs.org |

| Quinoline N-oxide nitrenium ion | 2-Azidoquinoline N-oxide | Photolysis in acid | Nucleophilic trapping, Dimerization | umd.eduumd.edu |

There are no published isotopic labeling studies specifically for 2-azidoquinoline N-oxide. Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for reaction mechanisms. wikipedia.org For example, 15N-labeling could be used to distinguish between different pathways in nitrene reactions or to track the fate of the nitrogen atoms from the azide group. copernicus.org While general methods for isotopic labeling of N-heterocycles and using tracers like 13CO₂ exist, they have not been applied to this specific compound. x-chemrx.comrsc.orgthieme-connect.de

Computational Chemistry Applications

No specific quantum chemical calculations (like Density Functional Theory or Frontier Molecular Orbital theory) have been published for 2-azidoquinoline N-oxide. DFT calculations are a powerful tool for predicting the geometric and electronic properties of molecules. analis.com.my For related quinoline N-oxides and azidoquinolines, DFT has been used to:

Optimize molecular geometry. lmaleidykla.lt

Calculate the distribution of electron density and molecular electrostatic potential (MEP), identifying sites susceptible to nucleophilic or electrophilic attack. analis.com.my

Analyze Frontier Molecular Orbitals (HOMO and LUMO) to understand reactivity and electronic transitions. lmaleidykla.lt

Predict spectroscopic properties like NMR chemical shifts. lmaleidykla.lt

For instance, calculations on 4-azidopyridine (B1251144) and 4-azidoquinoline (without the N-oxide group) showed that in the ground state, there is a significant positive charge on the terminal nitrogen atoms of the azide group. In the first excited state, the antibonding σNN* molecular orbital becomes populated, which explains the high quantum yields of photodissociation. researchgate.net Similar calculations on 2-azidoquinoline N-oxide would be necessary to understand its specific electronic structure and reactivity.

Modeling of reaction pathways and the characterization of transition states for 2-azidoquinoline N-oxide have not been reported. Computational modeling is essential for mapping out the potential energy surface of a reaction, comparing the feasibility of different mechanistic pathways, and understanding the structure of high-energy transition states. uom.ac.mu

For related systems, plausible mechanisms have been proposed based on computational results:

In the reaction of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles, a mechanism involving nucleophilic attack of the N-oxide onto the sulfonyl group, followed by elimination of a triazolyl anion and subsequent attack at the C2-position of the quinoline, has been suggested. nih.gov

The rearrangement of imidazole (B134444) N-oxides to imidazole-2-ones has been modeled using DFT, identifying a three-step mechanism involving proton transfer, intramolecular dehydration, and a final proton transfer, with all transition states being characterized. uom.ac.mu

A similar computational approach for 2-azidoquinoline N-oxide could elucidate the energetics of nitrene formation versus oxaziridine formation and map the subsequent reaction pathways leading to various products.

Analysis of Electronic Properties (e.g., Charge Distribution, Spin Densities)

The electronic properties of 2-azidoquinoline N-oxide are fundamentally dictated by the interplay between the electron-withdrawing azido (B1232118) group, the electron-donating N-oxide moiety, and the aromatic quinoline core. The N-oxide group increases the electron density on the quinoline ring, particularly at the C2 and C4 positions, making it more susceptible to certain reactions compared to quinoline itself. researchgate.net Concurrently, the azido group (N₃) acts as a pseudohalogen and influences the charge distribution across the molecule.

Quantum-chemical calculations performed on related azides, such as 4-azidoquinoline, predict a significant positive charge on the two terminal nitrogen atoms of the azido group in the ground state. researchgate.net The introduction of an N→O bond can further modify the electronic landscape. Theoretical studies on other N-oxides show that the N→O coordination bond can shorten adjacent C-C bonds and lengthen the C-N bonds near it. mdpi.com

Upon photolysis or thermolysis, 2-azidoquinoline N-oxide is expected to extrude dinitrogen (N₂) to form the corresponding highly reactive intermediate, 2-quinolylnitrene N-oxide. The electronic nature of this nitrene is of significant interest. For the analogous 4-azidoquinoline N-oxide, the resulting nitrene is stabilized by resonance involving the aromatic system and the N-oxide group. scispace.com Computational studies on related arylnitrenes, such as 2-quinazolylnitrene, have been used to calculate spin density distributions, which are crucial for understanding their reactivity. researchgate.net An excellent linear correlation has been established between the experimentally determined zero-field splitting parameter (D) and the calculated spin density (ρ) on the nitrene nitrogen atom for a wide range of nitrenes. researchgate.net

Calculations of atomic spin densities on the anionic forms of aromatic N-oxides have demonstrated extensive delocalization between the aromatic ring and side chains, which can significantly affect reduction kinetics. researchgate.net For the nitrene derived from 4-azidoquinoline N-oxide, computational analysis has been employed to determine spin density and bond lengths. scispace.comcolab.ws While specific values for the 2-azido isomer are not detailed in the provided results, the data from the 4-azido isomer and other arylnitrenes provide a strong basis for understanding its electronic structure. The aminoxyl-like electronic configuration of nitrenopyridine-1-oxides can withdraw spin density from sites that would typically be involved in cyclization. acs.org

Table 1: Calculated Electronic Properties of Related Arylnitrene Intermediates This table presents representative computational data for electronic properties of nitrenes derived from azides analogous to 2-azidoquinoline N-oxide. The data is based on findings from related systems as direct computational values for 2-quinolylnitrene N-oxide were not available in the search results.

| Nitrene Intermediate | Computational Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| 2-Quinazolylnitrene | B3LYP/EPRIII | Spin Density (ρ) on Nitrene N | Not specified | researchgate.net |

| Nitrene from 4-Azidoquinoline N-oxide | Not specified | Spin Density & Bond Lengths | Calculated | scispace.comcolab.ws |

| Triplet 4-Nitrenopyridine-1-oxide | Not specified | Electronic Configuration | Aminoxyl-like | acs.org |

Prediction of Regio- and Stereoselectivity

The presence of the N-oxide and azido functionalities in 2-azidoquinoline N-oxide governs the selectivity of its reactions. The N-oxide group activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack and other functionalizations. researchgate.net This inherent reactivity makes the selective functionalization of the C2 position a common and predictable outcome for quinoline N-oxides. researchgate.net

One of the characteristic reactions of azides is the [3+2] cycloaddition with alkynes to form triazoles. The regioselectivity of this reaction (formation of 1,4- vs. 1,5-disubstituted triazoles) is a key consideration. Theoretical studies on the cycloaddition of azides with alkynes using Density Functional Theory (DFT) have been effective in predicting regioselective outcomes. medcraveonline.com For reactions involving azido-pyridine-N-oxides, which are close analogs, confinement within a molecular cage has been shown to not only accelerate the reaction but also to completely switch the regioselectivity from the 1,4-isomer to the 1,5-isomer, depending on the substituents. rsc.orgnih.gov This highlights that while the intrinsic electronic properties of 2-azidoquinoline N-oxide will favor a certain regioisomer, external factors can be used to control the outcome.

In reactions where the azide is converted to a nitrene, the subsequent steps are also subject to regioselective control. For example, the thermal decomposition of 2-azidopyridine (B1249355) 1-oxides can lead to ring contraction, forming 2-cyanopyrroles. acs.org The ring contraction of 2-azidoquinoline 1-oxide has also been reported. acs.org

Regarding stereoselectivity, reactions at the quinoline core can be rendered enantioselective. For instance, copper-catalyzed enantioselective alkylation of heteroarene N-oxides, including quinoline N-oxides, has been successfully developed, leading to chiral 2-alkylated quinolines. duke.edu Similarly, the synthesis of 1,2-azaphospholine 2-oxides from 2-azidoquinoline-3-carbaldehydes proceeds with defined stereochemistry. beilstein-journals.org

Table 2: Predicted and Observed Selectivity in Reactions of Quinoline N-Oxides and Analogs

| Reactant | Reaction Type | Selectivity Type | Observed/Predicted Outcome | Reference |

|---|---|---|---|---|

| Quinoline N-oxide | Nucleophilic Attack | Regioselectivity | Preferential attack at C2 and C4 positions | researchgate.net |

| 4-Azido(alkyl)-pyridine-N-oxides | [3+2] Cycloaddition | Regioselectivity | Switchable between 1,4- and 1,5-isomers based on conditions | rsc.orgnih.gov |

| Quinoline N-oxide | Cu-catalyzed Alkylation | Stereoselectivity | Formation of chiral 2-alkylated quinolines | duke.edu |

| 2-Azidoquinoline-3-carbaldehyde | Reaction with Phosphine | Stereoselectivity | Formation of quinoline-fused 1,2-azaphospholine 2-oxides | beilstein-journals.org |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of 2-azidoquinoline N-oxide are critical for its behavior in the solid state and in solution. Conformational analysis of the molecule would consider the rotation around the C2-N(azide) bond and the planarity of the quinoline N-oxide system. While a specific conformational analysis for 2-azidoquinoline N-oxide was not found, studies on closely related structures provide significant insight.

For example, a detailed single-crystal X-ray diffraction analysis was performed on a benzothiazole-quinoline hybrid synthesized from 2-azidoquinoline-3-carbaldehyde. acs.org This analysis revealed the geometry, conformation, and intermolecular interactions within the molecular framework, including hydrogen bonding. Such studies are invaluable for understanding how the quinoline N-oxide and a neighboring functional group (in this case, a derivative of the 2-azido group) orient themselves and interact with adjacent molecules in a crystal lattice. acs.org

Intermolecular interactions are expected to play a major role in the properties of 2-azidoquinoline N-oxide. The N-oxide oxygen is a potent hydrogen bond acceptor. In the solid state, interactions such as C-H···O and π-π stacking are likely to be present, influencing the crystal packing. The azido group can also participate in various non-covalent interactions. For instance, in a diazide derivative of trichloropyridine N-oxide, strong intramolecular contacts between the azido nitrogen and the N-oxide oxygen (N···O) were observed, with a calculated energy of ~6.1 kcal/mol. acs.org Such interactions could influence the conformation and reactivity of 2-azidoquinoline N-oxide.

Computational modeling, such as DFT, can be used to predict the stable conformations and analyze intramolecular interactions. Molecular electrostatic potential (MEP) maps, for instance, can identify the electron-rich (N-oxide oxygen) and electron-poor regions of the molecule, predicting sites for intermolecular interactions. acs.org

Research Applications in Contemporary Organic Synthesis and Chemical Sciences

Building Blocks for Complex Molecular Architectures

The dual reactivity of 2-azidoquinoline N-oxide makes it a valuable precursor for constructing intricate molecular frameworks. The presence of the N-oxide group activates the quinoline (B57606) ring system, particularly at the C2 position, while the azide (B81097) group offers a distinct reaction pathway, primarily through cycloadditions or reductions.

The 2-azidoquinoline N-oxide core is a versatile starting point for the diversification of quinoline structures. The N-oxide functionality renders the C2 position, where the azide is attached, highly electrophilic upon activation. This allows for deoxygenative nucleophilic substitution reactions where the azide group is replaced, leading to a variety of C2-functionalized quinolines. nih.govbeilstein-journals.orgd-nb.info Concurrently, the azide group itself can undergo a range of transformations, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) to form triazoles, or reduction to a primary amine, which can be further derivatized. researchgate.netresearchgate.net This orthogonal reactivity enables chemists to selectively modify different parts of the molecule to build a library of substituted quinoline and azine compounds. For instance, while there are many examples of C2-functionalization of quinoline N-oxides, the presence of the azide at this position in 2-azidoquinoline N-oxide offers a unique handle that can be either substituted or transformed. nih.govchemrxiv.org

The inherent reactivity of the azide and N-oxide groups within the same molecule makes 2-azidoquinoline N-oxide a prime candidate for synthesizing fused heterocyclic systems. Intramolecular cyclization reactions can lead to novel polycyclic aromatic structures. Research on the closely related compound, 2-azidoquinoline-3-carboxaldehyde, has shown that the azide moiety can react with an adjacent aldehyde to form a fused tetrazole ring, resulting in a tetrazolo[1,5-a]quinoline (B14009986) system. researchgate.net This demonstrates the potential for the azide group in 2-azidoquinoline N-oxide to react with a suitably placed substituent to generate fused rings.

Furthermore, the N-oxide group itself can participate in 1,3-dipolar cycloaddition reactions with alkynes. Studies on 4-azidoquinoline (B3382245) N-oxide have shown that it reacts with dimethyl acetylenedicarboxylate (B1228247) at the N-oxide group rather than the azide, leading to the formation of a fused isoxazoline (B3343090) derivative. researchgate.net This suggests that 2-azidoquinoline N-oxide could similarly react to form complex fused systems, offering a pathway to unique molecular architectures. beilstein-journals.org

Contributions to Methodological Advancements

The unique electronic properties of 2-azidoquinoline N-oxide contribute to the development of new synthetic methods, particularly in the realm of bond-forming reactions and in achieving high levels of reaction control.

The chemistry of quinoline N-oxides is particularly rich in the development of new carbon-heteroatom and carbon-carbon bond-forming reactions. The N-oxide group can be activated by various reagents (e.g., trifluoroacetic anhydride (B1165640), oxalyl chloride, or tosyl chloride), which makes the C2-position highly susceptible to nucleophilic attack. nih.govresearchgate.net This process, known as deoxygenative functionalization, has been extensively used to form C-N and C-C bonds. beilstein-journals.orgd-nb.infochemrxiv.org In the context of 2-azidoquinoline N-oxide, a nucleophile would attack the C2 position, leading to the displacement of the azide group and the removal of the N-oxide oxygen, thereby forming a new bond at the C2 position of the quinoline ring. A variety of nucleophiles can be employed in this type of transformation. nih.govresearchgate.net

| Nucleophile Type | Reagent/Reaction Partner | Bond Formed | Product Type | Reference(s) |

| Nitrogen | N-sulfonyl-1,2,3-triazoles | C-N | 2-Triazolylquinoline | nih.govbeilstein-journals.orgd-nb.info |

| Nitrogen | Secondary Amines | C-N | 2-Aminoquinoline (B145021) | nih.gov |

| Carbon | Arylzinc Reagents | C-C | 2-Arylquinoline | researchgate.net |

| Carbon | Katritzky Salts (Alkyl) | C-C | 2-Alkylquinoline | chemrxiv.org |

| Carbon | Organometallic Compounds | C-C | 2-Alkyl/Aryl/Alkenyl-quinoline | researchgate.net |

This table summarizes general deoxygenative functionalizations of quinoline N-oxides, a reactivity pattern applicable to 2-azidoquinoline N-oxide.

A significant challenge in synthetic chemistry is controlling the position of a reaction on a complex molecule (regiocontrol). The N-oxide group of 2-azidoquinoline N-oxide serves as an excellent directing group, providing robust regiocontrol for functionalization. Activation of the N-oxide makes the C2 and C4 positions electrophilic, but reactions overwhelmingly favor the C2 position. chemrxiv.orgresearchgate.net The proposed mechanism involves the formation of an activated N-acyloxy- or N-sulfonyloxy-quinolinium intermediate. A nucleophile then adds to the C2 position, and subsequent elimination of the activating group and the oxide function re-aromatizes the ring to yield the C2-substituted product. nih.govbeilstein-journals.org This inherent reactivity provides a reliable method for selectively modifying the quinoline scaffold at a specific site, which is a crucial advantage in multi-step synthesis.

Chemical Probes for Bioreductive Activation Studies

The dual-functional nature of 2-azidoquinoline N-oxide makes it a molecule of high potential for use as a chemical probe in studying bioreductive processes. Both N-oxides and aromatic azides are known to be "pro-fluorophores" or "pro-drugs" that can be activated under specific biological conditions, particularly in hypoxic (low oxygen) environments common in solid tumors. nih.gov

Heterocyclic N-oxides can be selectively reduced by intracellular enzymes, such as cytochrome P450 oxidoreductases, under hypoxic conditions. nih.govillinois.edu This reduction can trigger the release of a caged molecule or cause a significant change in the molecule's electronic properties, leading to a fluorescent signal. illinois.edu

Separately, aromatic azides can serve as fluorogenic probes. The azide group typically quenches the fluorescence of a nearby fluorophore. Upon reduction of the azide to a highly fluorescent amine, a "turn-on" signal is produced. researchgate.net This transformation has been used to detect specific cellular activities and environments. Research on azidoquinolines has highlighted their potential as probes for detecting hypoxia. researchgate.net

Therefore, 2-azidoquinoline N-oxide represents a potential dual-trigger probe. Its activation could occur in a stepwise manner: the N-oxide is first reduced in a hypoxic environment, followed by the reduction of the azide group. Each step could potentially yield a distinct signaling event, allowing for more complex biological processes to be monitored. While direct application of 2-azidoquinoline N-oxide as a bioreductive probe is an area of prospective research, the well-documented behavior of its constituent parts provides a strong rationale for its utility in this field. researchgate.netillinois.edu

Design Principles for Redox-Active N-Oxide Systems

The design of redox-active systems is crucial for various applications, including the development of hypoxia-activated prodrugs and new catalytic cycles. The N-oxide moiety in 2-azidoquinoline N-oxide plays a central role in its redox behavior.

Aromatic N-oxides, such as quinoline N-oxide, are generally stable compounds. nih.gov The N-oxide bond is highly polar and can be described as a dative N⁺–O⁻ bond. nih.gov This polarity makes the N-oxide group a good electron-withdrawing group, influencing the electron density of the quinoline ring system. The redox potential of the N-oxide can be fine-tuned by introducing various substituents onto the quinoline core. This principle is fundamental in the design of bioreductive drugs that are selectively activated in the hypoxic environments characteristic of solid tumors.

The presence of the azide group at the 2-position further modulates the electronic properties of the quinoline N-oxide system. Azides are known to be reducible to amines, a transformation that can be triggered by biological reductants like hydrogen sulfide (B99878) (H₂S). nih.gov This dual redox-sensitive nature, stemming from both the N-oxide and the azide, allows for the design of sophisticated molecular switches and sensors.

Table 1: Key Functional Groups and their Redox Properties

| Functional Group | Oxidized Form | Reduced Form | Common Reductants |

| N-oxide | N⁺–O⁻ | N | Biological reductases, Chemical reducing agents |

| Azide | -N₃ | -NH₂ | H₂S, Dithiothreitol (DTT), Organophosphines |

This table provides a simplified overview of the redox transformations of N-oxide and azide functionalities.

Mechanistic Understanding of Bioreductive Transformations

The bioreductive activation of N-oxides is a key process in the mechanism of action of certain anticancer agents. nih.gov In the context of 2-azidoquinoline N-oxide, two primary bioreductive transformations can be envisioned: the reduction of the N-oxide and the reduction of the azide.

The enzymatic reduction of aromatic N-oxides often proceeds via a two-electron reduction, catalyzed by oxidoreductases, to yield the corresponding deoxygenated quinoline. nih.gov This process is significantly enhanced in hypoxic conditions where the oxygen concentration is low, preventing the re-oxidation of the reduced species.

Concurrently, the azide group can be reduced to an amine. Mechanistically, this reduction by thiols like H₂S is thought to proceed through the nucleophilic attack of the hydrosulfide (B80085) ion (HS⁻) on the terminal nitrogen of the azide, leading to an unstable intermediate that ultimately releases dinitrogen gas and forms the amine. nih.gov

The interplay between these two reduction pathways is a subject of ongoing research. The relative rates of N-oxide versus azide reduction will depend on the specific enzymatic and chemical environment. Understanding these mechanistic details is critical for the rational design of drugs that can be selectively activated at their target site.

Late-Stage Functionalization and Derivatization Strategies

The ability to modify a core molecular scaffold in the later stages of a synthetic sequence, known as late-stage functionalization, is a powerful strategy in drug discovery and materials science. Quinoline N-oxides are amenable to various C-H functionalization reactions, allowing for the introduction of diverse substituents. researchgate.netccspublishing.org.cnsioc-journal.cnnih.gov

For 2-azidoquinoline N-oxide, derivatization can be targeted at several positions. The C2 position is activated by the N-oxide group, making it susceptible to nucleophilic attack. nih.gov However, the presence of the azide at this position directs functionalization to other sites.

Recent advances have demonstrated the C-H functionalization of quinoline N-oxides at various positions, including C2, C4, and C8, using transition metal catalysis or other modern synthetic methods. ccspublishing.org.cnsioc-journal.cnnih.gov These methods allow for the introduction of alkyl, aryl, and other functional groups. For instance, palladium-catalyzed C-H arylation and copper-catalyzed sulfoximination of quinoline N-oxides have been reported. nih.gov

Furthermore, the azide group itself serves as a versatile handle for derivatization. It can participate in well-established reactions such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry") with alkynes to form triazoles. nih.gov This provides a highly efficient and modular approach to synthesizing a library of derivatives from a common 2-azidoquinoline N-oxide precursor.

Table 2: Examples of Late-Stage Functionalization Reactions on the Quinoline N-oxide Scaffold

| Reaction Type | Position(s) | Reagents/Catalysts | Reference |

| C-H Arylation | C2 | Pd(OAc)₂, Ag₂CO₃ | nih.gov |

| C-H Alkenylation | C2 | [Rh(cod)Cl]₂, dppe, CsOAc | nih.gov |

| C-H Sulfonylation | C2 | RSO₂Cl, CS₂/Et₂NH | researchgate.net |

| C-H Sulfoximination | C2 | CuBr, S-methyl-S-phenylsulfoximine | nih.gov |

| Deoxygenative C2-heteroarylation | C2 | N-sulfonyl-1,2,3-triazoles | nih.gov |

This table highlights selected methods for the functionalization of the quinoline N-oxide core, which could be adapted for the derivatization of 2-azidoquinoline N-oxide, potentially after reduction of the azide or protection.

The derivatization of the amine formed from the reduction of the azide group offers another avenue for structural modification. For example, the resulting 2-aminoquinoline N-oxide can be acylated, alkylated, or used in coupling reactions to introduce further diversity.

Future Perspectives and Emerging Avenues in 2 Azidoquinoline N Oxide Research

Development of Novel Synthetic Methodologies

The synthesis of 2-azidoquinoline N-oxide has traditionally been approached through established methods. However, the quest for more efficient, safer, and environmentally benign synthetic routes remains a key focus.

Future research is expected to focus on the following:

Catalytic Systems: The development of novel catalytic systems, potentially involving transition metals or organocatalysts, could offer milder reaction conditions and enhanced selectivity. researchgate.netbeilstein-journals.org This could lead to more sustainable and cost-effective production methods.

Flow Chemistry: Integrating the synthesis of 2-azidoquinoline N-oxide into continuous flow processes could provide significant advantages in terms of safety, scalability, and process control. d-nb.infocinz.nzmdpi.com

Alternative Azidating Agents: Investigating alternative, less hazardous azidating agents to replace commonly used azides would address safety concerns associated with their potential explosiveness. ontosight.ai

Exploration of Unprecedented Reactivity Modes